Methoxyacetyl chloride
Overview
Description
Methoxyacetyl chloride is a chemical compound with the molecular formula C3H5ClO2 . It is used as an intermediate for active pharmaceutical ingredients and dyes . Furthermore, it acts as a precursor for the synthesis of agrochemicals .
Synthesis Analysis
Methoxyacetyl chloride can be used for methoxyacetylation of various compounds. For instance, it can be used to synthesize 8-Methoxyacetoxybilocularin A from Bilocularin A . It can also be used to synthesize N-(2-methoxyacetyl)-benzamides from substituted and unsubstituted benzamides .
Molecular Structure Analysis
The molecular structure of Methoxyacetyl chloride is represented by the linear formula CH3OCH2COCl . The molecular weight of Methoxyacetyl chloride is 108.52 .
Chemical Reactions Analysis
Methoxyacetyl chloride is involved in several chemical reactions. It can be used for the synthesis of β-lactams by reacting with imines . It can also be used in the post-synthetic modification of the metal-organic framework (MOF), MIL-101, to synthesize a catalyst for the cycloaddition reaction of CO2 with propylene oxide .
Physical And Chemical Properties Analysis
Methoxyacetyl chloride has a density of 1.2±0.1 g/cm3 . Its boiling point is 112.5±0.0 °C at 760 mmHg . The vapour pressure of Methoxyacetyl chloride is 21.7±0.2 mmHg at 25°C . The refractive index of Methoxyacetyl chloride is 1.401 .
Scientific Research Applications
Synthesis of Novel Compounds
Methoxyacetyl chloride is used in the stereoselective production of specific isomers in organic synthesis. For instance, it reacts with 2-methylthio-2-thiazoline to produce one isomer of 6-methoxy-5-methylthiopenam. This compound can undergo further rearrangement to form novel bicyclic β-lactams, which have potential applications in medicinal chemistry and drug development (Bose, Fahey, & Manhas, 1973).
Analytical Chemistry Applications
In analytical chemistry, methoxyacetyl chloride is part of methods used for the estimation of certain compounds in biological samples. For example, it is involved in a gas chromatographic method for estimating 3-methoxy-4hydroxyphenylglycol in urine (Kahane, Ebbighausen, & Vestergaard, 1972).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, methoxyacetyl chloride is used for the acetylation of anisole, leading to the formation of specific ketones. This process is important in the synthesis of various carbonyl compounds used in different industrial applications (Rohan et al., 1998).
Applications in Biochemistry
Methoxyacetyl chloride plays a role in the study of biochemical processes. For instance, it is used in the preparation of certain compounds like N-methoxyacetyl- and N-chloroacetyl-pyrazole, which are studied for their properties and reactions in biochemistry (Barthel & Schmeer, 1970).
Pharmaceutical Applications
In pharmaceutical research, methoxyacetyl chloride is used in oligonucleotide synthesis. It serves as an amino protecting group, facilitating the preparation of modified DNA containing alkali labile bases (Schulhof, Molko, & Teoule, 1987).
Safety And Hazards
Methoxyacetyl chloride is a flammable liquid and vapor . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Containers of Methoxyacetyl chloride can burst violently or explode when heated, due to excessive pressure build-up . Vapours may form explosive mixtures with air .
properties
IUPAC Name |
2-methoxyacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWHOSQTYYFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075238 | |
Record name | Acetyl chloride, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyacetyl chloride | |
CAS RN |
38870-89-2 | |
Record name | Methoxyacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38870-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038870892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38870-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl chloride, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66S02B1S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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